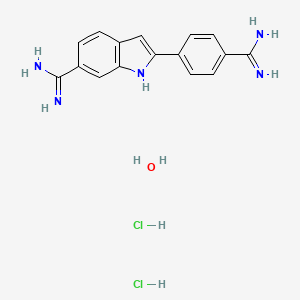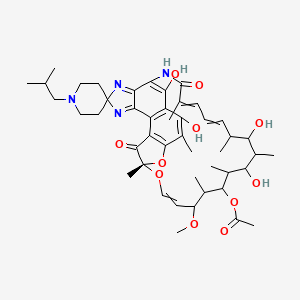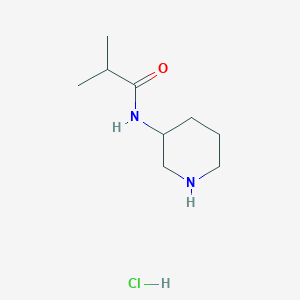
DAPI (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DAPI (4’,6-diamidino-2-phenylindole, dihydrochloride) is a fluorescent dye that binds strongly to adenine-thymine-rich regions in DNA. It is widely used in fluorescence microscopy, flow cytometry, and chromosome staining due to its ability to emit blue fluorescence when bound to DNA . This compound is particularly useful for staining the nuclei of cells in various biological samples, making it a valuable tool in molecular biology and cell biology research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DAPI (dihydrochloride) is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form 2-phenylindole. This intermediate is then subjected to a series of reactions, including reduction and amidination, to yield 4’,6-diamidino-2-phenylindole .
Industrial Production Methods
In industrial settings, the production of DAPI (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
DAPI (dihydrochloride) primarily undergoes binding reactions with DNA. It binds to the minor groove of double-stranded DNA, specifically at adenine-thymine-rich regions . This binding results in a significant enhancement of fluorescence, making it a valuable tool for DNA visualization.
Common Reagents and Conditions
The binding of DAPI to DNA typically occurs under physiological conditions, such as in phosphate-buffered saline (PBS) at neutral pH. The dye can be used in both fixed and live cells, although it is more commonly used in fixed cells due to its limited permeability in live cells .
Major Products Formed
The major product formed from the interaction of DAPI with DNA is the DAPI-DNA complex, which exhibits enhanced fluorescence. This complex is stable under various conditions, allowing for reliable visualization of DNA in different experimental setups .
Wissenschaftliche Forschungsanwendungen
DAPI (dihydrochloride) has a wide range of applications in scientific research:
Wirkmechanismus
DAPI (dihydrochloride) exerts its effects by binding to the minor groove of double-stranded DNA at adenine-thymine-rich regions. This binding displaces water molecules from both DAPI and the DNA minor groove, resulting in a significant enhancement of fluorescence . The fluorescence properties of DAPI make it an ideal tool for visualizing DNA in various biological samples.
Vergleich Mit ähnlichen Verbindungen
DAPI (dihydrochloride) is often compared with other DNA-binding fluorescent dyes, such as Hoechst 33342 and propidium iodide:
Hoechst 33342: Similar to DAPI, Hoechst 33342 binds to the minor groove of DNA and emits blue fluorescence.
Propidium Iodide: This dye intercalates between DNA bases and emits red fluorescence.
DAPI’s unique properties, such as its strong binding affinity for adenine-thymine-rich regions and its significant fluorescence enhancement, make it a valuable tool for DNA visualization in various research applications.
Eigenschaften
Molekularformel |
C16H19Cl2N5O |
|---|---|
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C16H15N5.2ClH.H2O/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;;;/h1-8,21H,(H3,17,18)(H3,19,20);2*1H;1H2 |
InChI-Schlüssel |
UJLVGXGUAMGVEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3(2H)-Pyridazinone, 2-[3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]propyl]-](/img/structure/B14793517.png)
![ethyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate](/img/structure/B14793528.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14793534.png)
![1-Piperazineacetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-4-[(4-chlorophenyl)sulfonyl]-2-oxo-](/img/structure/B14793544.png)
![(7S)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B14793545.png)
![D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]](/img/structure/B14793546.png)
![[4-[[8-(1,1-Dimethylethyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazin-2-yl]carbonyl]-3,3-dimethyl-1-piperazinyl](3-methyl-1H-1,2,4-triazol-5-yl)methanone](/img/structure/B14793548.png)
![Methyl-5-oxooxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B14793558.png)


![2-Phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate](/img/structure/B14793574.png)

![(8R,9R,10R,13S,14S)-17-Ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol](/img/structure/B14793586.png)
